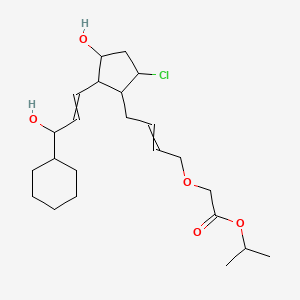

ZK118182 Isopropyl ester

Description

Properties

CAS No. |

154927-31-8 |

|---|---|

Molecular Formula |

C23H37ClO5 |

Molecular Weight |

429.0 g/mol |

IUPAC Name |

propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate |

InChI |

InChI=1S/C23H37ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,11-12,16-22,25-26H,3-5,8-10,13-15H2,1-2H3/b7-6-,12-11+/t18-,19-,20-,21-,22-/m1/s1 |

InChI Key |

QLJUNFBXIBNQOL-LMJZMJOFSA-N |

Isomeric SMILES |

CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1/C=C/[C@H](C2CCCCC2)O)O)Cl |

Canonical SMILES |

CC(C)OC(=O)COCC=CCC1C(CC(C1C=CC(C2CCCCC2)O)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ZK118182; ZK 118182; ZK-118182. |

Origin of Product |

United States |

Foundational & Exploratory

ZK118182 Isopropyl Ester: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK118182 Isopropyl ester is a potent and selective prostaglandin D2 (DP) receptor agonist, investigated for its potential therapeutic applications, particularly in ophthalmology for the reduction of intraocular pressure (IOP). As a prodrug, it is readily hydrolyzed in vivo to its active form, ZK118182. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with the DP1 receptor and the subsequent intracellular signaling cascade. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Prostaglandin analogs are a cornerstone in the management of elevated intraocular pressure, a primary risk factor for glaucoma. This compound emerged as a promising candidate within this class, acting as a selective agonist at the prostaglandin D2 (DP1) receptor. Its isopropyl ester formulation enhances its corneal penetration, allowing for effective delivery to intraocular tissues where it is converted to the active acid form, ZK118182. This guide will explore the molecular pharmacology of this compound, providing a detailed understanding of its mechanism of action for researchers and drug development professionals.

Quantitative Data

The following tables summarize the key quantitative data reported for ZK118182 and its isopropyl ester prodrug.

Table 1: In Vitro Pharmacology of ZK118182

| Parameter | Value | Receptor | Species/Tissue | Reference |

| EC50 | 16.5 nM | DP Receptor | Not Specified | [1] |

| Ki | 74 nM | DP Receptor | Not Specified | [1] |

Table 2: In Vivo Ocular Hypotensive Efficacy of this compound

| Species | Dose | Maximum IOP Reduction | Time to Maximum Effect | Reference |

| Monkey | 0.03 µg | 46% | 2 hours | [1] |

| Rabbit | 0.03 µg | 20% | 2 hours | [1] |

Mechanism of Action

This compound exerts its therapeutic effect through a well-defined signaling pathway initiated by the activation of the prostaglandin D2 (DP1) receptor.

Prodrug Hydrolysis

Upon topical administration to the eye, the lipophilic this compound readily penetrates the cornea. Within the ocular tissues, endogenous esterases hydrolyze the isopropyl ester moiety, releasing the active carboxylic acid form, ZK118182. This bioactivation is a critical step for the drug's efficacy.

DP1 Receptor Activation and Signaling Cascade

The active metabolite, ZK118182, is a potent agonist of the prostaglandin D2 (DP1) receptor, a G-protein coupled receptor (GPCR). The binding of ZK118182 to the DP1 receptor initiates a cascade of intracellular events:

-

G-Protein Activation: Ligand binding induces a conformational change in the DP1 receptor, leading to the activation of the associated heterotrimeric G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other cAMP-dependent signaling pathways. In the context of the eye, this cascade is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.

Experimental Protocols

The following sections describe generalized experimental protocols relevant to the study of this compound, based on standard methodologies in the field.

DP Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the DP receptor.

-

Materials:

-

Cell membranes expressing the DP receptor.

-

Radiolabeled DP receptor agonist (e.g., [³H]-PGD2).

-

Unlabeled test compound (ZK118182).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Wash Buffer (ice-cold Assay Buffer).

-

Scintillation cocktail.

-

Glass fiber filters.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled DP agonist).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of a compound to stimulate adenylyl cyclase activity, providing its potency (EC₅₀).

-

Materials:

-

Cell membranes expressing the DP receptor.

-

Test compound (ZK118182).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX).

-

cAMP standard.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

-

-

Procedure:

-

Incubate the cell membranes with varying concentrations of the test compound in the assay buffer.

-

Include a basal control (no compound) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).

-

Incubate at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Centrifuge to pellet the membranes.

-

Measure the amount of cAMP produced in the supernatant using a suitable detection kit.

-

Construct a dose-response curve and determine the EC₅₀ value.

-

In Vivo Measurement of Intraocular Pressure

This protocol outlines the measurement of IOP in an animal model following topical administration of the test compound.

-

Animals:

-

Rabbits or non-human primates.

-

-

Materials:

-

Test compound formulation (this compound in a suitable vehicle).

-

Tonometer (e.g., Tono-Pen).

-

Topical anesthetic (e.g., proparacaine hydrochloride).

-

-

Procedure:

-

Acclimatize the animals and obtain baseline IOP measurements.

-

Administer a single topical drop of the test compound formulation to one eye, and the vehicle to the contralateral eye as a control.

-

Measure IOP in both eyes at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-instillation.

-

Calculate the change in IOP from baseline for both treated and control eyes.

-

Determine the maximum IOP reduction and the duration of action.

-

Conclusion

This compound is a potent DP receptor agonist that effectively lowers intraocular pressure in preclinical models. Its mechanism of action is well-characterized, involving prodrug hydrolysis followed by activation of the DP1 receptor and the subsequent Gs-adenylyl cyclase-cAMP signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals involved in the development of novel ophthalmic therapies. Further investigation into the detailed pharmacokinetics and potential downstream effectors of the cAMP pathway could provide additional insights into the full therapeutic potential of this compound.

References

ZK118182 Isopropyl Ester: A Technical Overview of its DP Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the prostaglandin D2 (DP) receptor agonist activity of ZK118182 and its isopropyl ester prodrug. The document outlines the compound's pharmacological properties, details the experimental methodologies for assessing its activity, and illustrates the relevant signaling pathways.

Core Compound Activity: ZK118182

ZK118182 is a potent prostaglandin analog with significant agonist activity at the DP receptor. Its isopropyl ester form is a prodrug designed to enhance corneal absorption for topical applications, such as in the treatment of glaucoma.[1] The ester is hydrolyzed in vivo to the active free acid, ZK118182.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the active form, ZK118182.

| Parameter | Value | Receptor/System | Reference |

| EC50 | 16 ± 4 nM | Endogenous DP receptor in embryonic bovine tracheal (EBTr) cells (adenylyl cyclase stimulation) | [2] |

| EC50 | 16.5 nM | DP receptor (unspecified functional assay) | [1] |

| Ki | 74 nM | DP receptor (binding affinity) | [1] |

Signaling Pathways

Prostaglandin D2 (PGD2) and its analogs like ZK118182 exert their effects through two main G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). These receptors are coupled to different G proteins and thus trigger opposing intracellular signaling cascades.

DP1 Receptor Signaling Pathway

The DP1 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[3][4] Agonist binding to the DP1 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[5]

DP2 (CRTH2) Receptor Signaling Pathway

In contrast to the DP1 receptor, the DP2 receptor is coupled to the Gi alpha subunit (Gαi).[6][7] Agonist binding to the DP2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][7] Additionally, the Gβγ subunits dissociated from the Gi protein can activate phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[3]

Experimental Protocols

The following sections detail generalized protocols for assessing the DP receptor agonist activity of compounds like ZK118182.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Membrane Preparation:

-

Cells or tissues expressing the DP receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes.

-

The pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use.[8]

-

Protein concentration is determined using a standard method like the BCA assay.[8]

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand.

-

The plate is incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[8]

3. Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), separating the bound from the free radioligand.[8][9]

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.[8]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Functional Assay (for EC50 Determination)

This assay measures the ability of a compound to stimulate or inhibit adenylyl cyclase, thereby altering intracellular cAMP levels.

1. Cell Culture:

-

A cell line endogenously expressing the DP receptor (like EBTr cells) or a cell line recombinantly expressing the DP1 or DP2 receptor (e.g., HEK293 or CHO cells) is cultured to an appropriate density.

2. Assay Procedure (for DP1 - Gs-coupled):

-

Cells are seeded in a 96- or 384-well plate.

-

The cells are treated with various concentrations of the test compound (e.g., ZK118182) in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

The plate is incubated for a defined period (e.g., 30 minutes) at room temperature.

3. Assay Procedure (for DP2 - Gi-coupled):

-

The procedure is similar, but to measure the inhibitory effect, adenylyl cyclase is first stimulated with an agent like forskolin.[6]

-

The test compound is then added to assess its ability to reduce the forskolin-stimulated cAMP production.

4. Detection:

-

After incubation, the cells are lysed to release the intracellular cAMP.

-

The amount of cAMP is quantified using a commercial assay kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA principles.[6]

5. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The luminescence or fluorescence signal from the samples is used to determine the cAMP concentration.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a DP receptor agonist.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin DP receptors positively coupled to adenylyl cyclase in embryonic bovine tracheal (EBTr) cells: pharmacological characterization using agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Synergistic effect of PGD2 via prostanoid DP receptor on TNF-alpha-induced production of MCP-1 and IL-8 in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

The Discovery and Profile of ZK118182 Isopropyl Ester: A Potent Prostaglandin DP Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZK118182 isopropyl ester is a synthetic prostaglandin analog that has demonstrated significant potential as a topical anti-glaucoma agent. As a prodrug of its free acid form, ZK118182, it is designed for enhanced corneal absorption, leading to a more potent effect in lowering intraocular pressure (IOP). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It includes detailed experimental protocols for relevant assays and visual representations of its signaling pathway and experimental workflows to support further research and development in the field of ophthalmology and prostaglandin pharmacology.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] Prostaglandin analogs (PGAs) have become a first-line treatment for glaucoma due to their efficacy in reducing IOP, once-daily dosing, and favorable side-effect profile.[1][2] this compound is a potent and selective agonist for the prostaglandin D2 (DP) receptor, a G protein-coupled receptor involved in various physiological processes, including the regulation of aqueous humor dynamics.[3] This document details the technical aspects of this compound, from its chemical properties to its biological activity and the experimental methodologies used for its characterization.

Chemical Properties and Synthesis

This compound is the 1-methylethyl ester of [[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid.[3] The isopropyl ester formulation enhances its lipophilicity, facilitating its penetration through the cornea.

While a specific, detailed synthesis protocol for ZK118182 is not publicly available, a plausible synthetic route can be derived from established methods for prostaglandin analog synthesis.[4][5][6] A general chemoenzymatic approach often involves the following key stages:

-

Synthesis of a Chiral Cyclopentane Core: This is a critical step to establish the correct stereochemistry of the prostaglandin scaffold. Enzymatic resolution or asymmetric synthesis methods are commonly employed to produce a key intermediate, often referred to as a Corey lactone or a functionalized equivalent.[4]

-

Introduction of the Alpha (α) and Omega (ω) Side Chains: The two side chains are sequentially added to the cyclopentane core. The α-chain is typically introduced via a Wittig reaction or a related olefination method. The ω-chain, containing the cyclohexyl and hydroxyl functionalities in the case of ZK118182, is often installed using organometallic coupling reactions.

-

Functional Group Manipulations: Throughout the synthesis, protection and deprotection of sensitive functional groups, such as hydroxyl and carboxylic acid moieties, are necessary. The final steps would involve the esterification of the carboxylic acid to yield the isopropyl ester.

Mechanism of Action and Signaling Pathway

ZK118182 acts as a potent agonist at the prostaglandin D2 receptor 1 (DP1).[3] The DP1 receptor is a Gs protein-coupled receptor (GPCR).[3] Upon binding of ZK118182, the following signaling cascade is initiated:

-

Receptor Activation: ZK118182 binds to the extracellular domain of the DP1 receptor, inducing a conformational change.

-

G Protein Coupling: The activated receptor interacts with and activates the heterotrimeric Gs protein.

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream targets. In the context of glaucoma, this signaling pathway is thought to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 4. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20100010239A1 - Process for the Production of Prostaglandins and Prostaglandin Analogs - Google Patents [patents.google.com]

- 6. Studies on ocular inflammation and development of a prostaglandin analogue for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

ZK118182 Isopropyl Ester: A Technical Guide to its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of ZK118182 Isopropyl ester. This compound is a prodrug form of a potent prostaglandin DP1 receptor agonist, designed for enhanced corneal absorption and primarily investigated for its potential in lowering intraocular pressure (IOP).

Core Chemical and Physical Properties

This compound is a synthetic analog of prostaglandin D2 (PGD2). The isopropyl ester formulation enhances its lipophilicity, facilitating penetration through the cornea. Following administration, it is hydrolyzed to its active acid form, ZK118182, which then exerts its pharmacological effects.

Summary of Physicochemical Data

| Property | Value |

| Formal Name | [[(2Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(1E,3S)-3-cyclohexyl-3-hydroxy-1-propenyl]-3-hydroxycyclopentyl]-2-butenyl]oxy]-acetic acid, 1-methylethyl ester |

| CAS Number | 154927-31-8 |

| Molecular Formula | C₂₃H₃₇ClO₅ |

| Molecular Weight | 429.0 g/mol |

| Purity | ≥98% |

| Formulation | A solution in methyl acetate |

| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 12.5 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.1 mg/ml |

| SMILES | Cl[C@H]1--INVALID-LINK----INVALID-LINK--C2CCCCC2">C@@H--INVALID-LINK--C1 |

| InChI Key | QLJUNFBXIBNQOL-LMJZMJOFSA-N |

| Storage | -20°C |

| Stability | ≥ 1 year |

Mechanism of Action: DP1 Receptor Signaling Pathway

ZK118182 is a potent agonist of the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR). The activation of the DP1 receptor initiates a signaling cascade that is primarily associated with vasodilation and, in the context of ophthalmology, a reduction in intraocular pressure. The signaling pathway is mediated by the Gs alpha subunit (Gαs) of the associated G-protein.

Upon binding of the agonist, the Gαs subunit is activated, which in turn stimulates the membrane-bound enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.

General Methodologies for Isopropyl Ester Synthesis

A comprehensive guide to the synthesis of ZK118182 Isopropyl Ester is not feasible at this time due to the lack of publicly available scientific literature and documentation on this specific compound.

Extensive searches for "this compound," its synthesis pathway, chemical structure, and related compounds have yielded no specific results in academic databases, patent repositories, or other technical resources. Without the fundamental chemical structure of ZK118182, it is impossible to delineate a valid and accurate synthesis pathway for its isopropyl ester derivative.

For the benefit of researchers, scientists, and drug development professionals, a general overview of common isopropyl ester synthesis methodologies is provided below. These methods are broadly applicable to a wide range of parent molecules, and one or more could potentially be adapted for the synthesis of this compound, should the structure of ZK118182 become known.

The synthesis of an isopropyl ester typically involves the reaction of a carboxylic acid with isopropanol. Several common methods are employed to facilitate this transformation, each with its own advantages and disadvantages regarding reaction conditions, yield, and substrate scope.

Fischer-Speier Esterification

This is a classic and widely used method for esterification. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Experimental Protocol:

-

Reactants: The carboxylic acid (the parent compound, e.g., ZK118182) and an excess of isopropanol are combined in a round-bottom flask.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the reaction forward. The removal of water, a byproduct of the reaction, can further increase the yield. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess isopropanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude isopropyl ester. Further purification can be achieved by techniques such as column chromatography or distillation.

In Vitro Characterization of ZK118182 Isopropyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of ZK118182 Isopropyl Ester, a prodrug of the potent prostaglandin D2 (DP) receptor agonist, ZK118182. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development.

Introduction

This compound is the isopropyl ester prodrug of ZK118182, a selective and potent agonist for the prostaglandin D2 (DP1) receptor. The esterification of the parent compound is a strategic modification designed to enhance its lipophilicity and, consequently, its penetration across biological membranes, such as the cornea. Following administration, this compound is expected to undergo hydrolysis by endogenous esterases to release the active carboxylic acid, ZK118182, which then exerts its pharmacological effect by activating DP1 receptors.

Quantitative In Vitro Data

The majority of the available in vitro pharmacological data pertains to the active form, ZK118182. As a prodrug, the isopropyl ester is designed to be largely inactive until hydrolyzed. The following table summarizes the key in vitro activity parameters for ZK118182.

| Parameter | Receptor | Value | Species/Cell Line |

| EC50 | DP | 16.5 nM | Not Specified |

| Ki | DP | 74 nM | Not Specified |

Signaling Pathway

Activation of the DP1 receptor by its agonist, ZK118182, initiates a well-defined intracellular signaling cascade. The DP1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gs alpha subunit. Upon agonist binding, this G-protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not extensively published. However, based on standard methodologies for similar compounds, the following sections outline the likely experimental approaches.

In Vitro Hydrolysis Assay

The conversion of the prodrug to its active form is a critical step. An in vitro hydrolysis assay would quantify the rate of this conversion in relevant biological matrices.

Objective: To determine the rate of hydrolysis of this compound to ZK118182 in ocular tissues.

Methodology:

-

Tissue Homogenate Preparation: Obtain fresh ocular tissues (e.g., cornea, aqueous humor) from a relevant species (e.g., rabbit, human). Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a tissue homogenate.

-

Incubation: Add a known concentration of this compound to the tissue homogenate. Incubate the mixture at 37°C in a shaking water bath.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile or methanol).

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentrations of both this compound and the newly formed ZK118182.

-

Data Analysis: Plot the concentration of the remaining prodrug and the formed active drug against time. Calculate the rate of hydrolysis from the slope of the linear portion of the curve.

Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of ZK118182 for the DP1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human DP1 receptor.

-

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Competitive Binding: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]-PGD2), and varying concentrations of the unlabeled test compound (ZK118182).

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

A functional assay is necessary to determine the potency (EC50) and efficacy of an agonist at its receptor. For the Gs-coupled DP1 receptor, this typically involves measuring the production of cAMP.

Objective: To determine the functional potency of ZK118182 in activating the DP1 receptor.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human DP1 receptor.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound (ZK118182).

-

Incubation: Incubate the cells with the test compound for a specific period at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

-

Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a prodrug of the potent DP1 receptor agonist, ZK118182. The in vitro characterization of this compound is essential for understanding its therapeutic potential. While specific data for the isopropyl ester is limited, the known high potency of its active metabolite, ZK118182, at the DP1 receptor underscores the promise of this therapeutic approach. Further studies focusing on the in vitro hydrolysis kinetics and direct receptor interaction of the prodrug would provide a more complete pharmacological profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

An In-Depth Technical Guide to the Hydrolysis of the ZK118182 Isopropyl Ester Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 is a potent and selective prostaglandin D2 (PGD2) receptor agonist, specifically targeting the DP1 receptor. As a therapeutic agent, it holds promise for various applications, including the reduction of intraocular pressure in the treatment of glaucoma. To enhance its corneal penetration and overall bioavailability in ocular applications, ZK118182 has been formulated as an isopropyl ester prodrug. This technical guide provides a comprehensive overview of the hydrolysis of this prodrug, a critical step in its mechanism of action. The guide will delve into the enzymatic conversion, present available quantitative data from analogous compounds, outline detailed experimental protocols for studying this process, and visualize the relevant biological pathways.

The Prodrug Concept and its Application to ZK118182

The use of a prodrug strategy for ocular drug delivery is a well-established method to overcome the physiological barriers of the eye. Isopropyl ester prodrugs of prostaglandin analogs, such as ZK118182, are designed to be more lipophilic than their active carboxylic acid forms. This increased lipophilicity facilitates their passage through the lipid-rich corneal epithelium. Once within the eye, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, releasing the active drug in the target tissues.

Enzymatic Hydrolysis of ZK118182 Isopropyl Ester

The hydrolysis reaction can be summarized as follows:

This compound + H₂O ---(Esterases)--> ZK118182 (Active Acid) + Isopropanol

Quantitative Data on Isopropyl Ester Prodrug Hydrolysis

Specific quantitative kinetic data for the hydrolysis of this compound is not publicly available. However, data from studies on other ophthalmic isopropyl ester prodrugs can provide valuable insights into the expected range of hydrolysis rates. The following table summarizes representative hydrolysis data for analogous compounds in ocular tissues.

| Prodrug (Analogous Compound) | Tissue | Hydrolysis Rate Constant (k) | Half-life (t½) | Reference Compound |

| Latanoprost | Human Cornea | Not explicitly reported, but described as rapid and extensive | Not explicitly reported | Latanoprost |

| Travoprost | Human Corneal Epithelial Cells | Not explicitly reported, but described as efficient | Not explicitly reported | Travoprost |

| Generic Isopropyl Ester | Rabbit Ocular Tissues | Varies by tissue | Varies by tissue | Generic Isopropyl Ester |

Note: The absence of specific data for ZK118182 necessitates the use of information from analogous compounds to provide a general understanding. Researchers are encouraged to perform specific studies to determine the precise kinetic parameters for ZK118182.

Experimental Protocols

The following section outlines a detailed, generalized methodology for conducting in vitro hydrolysis studies of isopropyl ester prodrugs like ZK118182 in ocular tissues.

In Vitro Hydrolysis in Ocular Tissue Homogenates

Objective: To determine the rate of hydrolysis of the this compound prodrug in various ocular tissues.

Materials:

-

This compound

-

ZK118182 (active acid form, as a reference standard)

-

Freshly isolated ocular tissues (e.g., cornea, iris, ciliary body, aqueous humor) from a relevant animal model (e.g., rabbit, primate)

-

Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Tissue homogenizer

-

Incubator or water bath at 37°C

-

Acetonitrile or other suitable organic solvent for reaction termination and protein precipitation

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical column suitable for the separation of the prodrug and its active metabolite

Procedure:

-

Tissue Preparation:

-

Excise ocular tissues from the animal model immediately after euthanasia.

-

Isolate the specific tissues of interest (cornea, iris-ciliary body, etc.) under a dissecting microscope.

-

Wash the tissues with ice-cold homogenization buffer to remove any contaminants.

-

Weigh the tissues and homogenize them in a known volume of ice-cold buffer to achieve a specific tissue concentration (e.g., 10% w/v).

-

Centrifuge the homogenate at a low speed to remove cellular debris, and collect the supernatant. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Incubation:

-

Pre-warm the tissue homogenate supernatant to 37°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a high concentration to minimize the volume added to the incubation mixture.

-

Initiate the hydrolysis reaction by adding a small aliquot of the prodrug stock solution to the pre-warmed tissue homogenate to achieve the desired final concentration (e.g., 10 µM).

-

Incubate the mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

-

-

Sample Processing:

-

Immediately terminate the reaction in the collected aliquot by adding an excess of a cold organic solvent (e.g., 2-3 volumes of acetonitrile). This will also precipitate the proteins.

-

Vortex the sample vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Quantification:

-

Analyze the supernatant using a validated HPLC method to separate and quantify the concentrations of the this compound (prodrug) and ZK118182 (active metabolite).

-

Construct a standard curve for both the prodrug and the active metabolite to allow for accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of the prodrug versus time.

-

Determine the rate of hydrolysis, which can often be modeled using first-order kinetics.

-

Calculate the hydrolysis rate constant (k) and the half-life (t½) of the prodrug in each tissue homogenate.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the hydrolysis and action of ZK118182.

Caption: Experimental workflow for in vitro hydrolysis of this compound.

Caption: Mechanism of action of this compound prodrug.

Caption: Simplified DP1 receptor signaling pathway.

Conclusion

The this compound prodrug represents a targeted approach to enhance the ocular delivery of the potent DP1 receptor agonist, ZK118182. Its efficacy is critically dependent on the efficient hydrolysis by esterases within the eye to release the active therapeutic agent. While specific quantitative data on the hydrolysis of ZK118182 is not yet in the public domain, the well-understood behavior of analogous prostaglandin prodrugs provides a strong framework for predicting its bioconversion. The experimental protocols and visualizations provided in this guide offer a robust starting point for researchers and drug development professionals to investigate the hydrolysis of ZK118182 and similar ophthalmic prodrugs, ultimately facilitating the development of more effective ocular therapeutics. Further studies are warranted to delineate the precise kinetic parameters and enzymatic players involved in the activation of this promising drug candidate.

Pharmacokinetics of ZK118182 Isopropyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK118182 isopropyl ester is a prostaglandin analog designed as a prodrug of its active form, ZK118182. This strategic esterification is intended to enhance corneal absorption for ophthalmic applications, primarily in the management of glaucoma. While detailed quantitative pharmacokinetic data, including parameters such as AUC, Cmax, and half-life, are not extensively available in the public domain, this guide synthesizes the current understanding of its mechanism of action and the general principles guiding its pharmacokinetic profile.

Introduction

Prostaglandin analogs are a cornerstone in the pharmacological management of open-angle glaucoma, primarily due to their efficacy in lowering intraocular pressure (IOP). ZK118182 is a potent prostaglandin D2 (DP) receptor agonist. The isopropyl ester prodrug, this compound, is designed to facilitate its passage through the lipophilic corneal epithelium. Following administration, it is hypothesized to be hydrolyzed by esterases in the cornea to the active acid, ZK118182, which then exerts its therapeutic effect.

Mechanism of Action and Signaling Pathway

ZK118182 acts as an agonist at the prostaglandin D2 (DP) receptor, which is a G-protein coupled receptor (GPCR). The activation of the DP1 receptor subtype is linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to be a key mechanism in reducing intraocular pressure, although the precise downstream effects in the context of glaucoma are still an area of active research.

Caption: Signaling pathway of ZK118182.

Pharmacokinetic Profile: A Qualitative Assessment

Due to the absence of publicly available, detailed pharmacokinetic studies, a quantitative summary is not possible. The following sections provide a qualitative description of the expected pharmacokinetic processes.

Absorption

This compound is formulated for topical ophthalmic delivery. The isopropyl ester moiety increases its lipophilicity, which is expected to enhance its penetration across the corneal epithelium.

Distribution

Following absorption into the aqueous humor, the active form, ZK118182, is expected to distribute to ocular tissues, including the ciliary body and trabecular meshwork, where the prostaglandin DP receptors are located. Systemic exposure is anticipated to be low with topical administration, a common characteristic of prostaglandin analogs used in glaucoma treatment.

Metabolism

The primary metabolic step is the hydrolysis of the isopropyl ester to the active carboxylic acid, ZK118182, by esterases present in the cornea and other ocular tissues. Further systemic metabolism of ZK118182, if any significant systemic absorption occurs, would likely follow pathways typical for prostaglandins, involving oxidation and reduction of the side chains.

Excretion

Given the expected low systemic exposure, the primary route of elimination from the eye is likely via aqueous humor turnover. Any systemically absorbed drug and its metabolites would be expected to be excreted primarily through the kidneys.

Experimental Protocols: General Methodologies

While specific protocols for this compound are not available, the following represents a general workflow for evaluating the ocular pharmacokinetics of a topical prostaglandin analog.

Caption: General experimental workflow.

Conclusion and Future Directions

This compound is a promising therapeutic agent for glaucoma, leveraging a prodrug strategy to enhance ocular delivery of the active DP receptor agonist. While its mechanism of action is understood to involve the cAMP signaling pathway, a significant gap exists in the public domain regarding its quantitative pharmacokinetic properties. Future research, including preclinical and clinical studies, is necessary to fully characterize the absorption, distribution, metabolism, and excretion of this compound. Such data would be invaluable for optimizing dosing regimens and further understanding its therapeutic potential and safety profile. Researchers in the field are encouraged to pursue studies that would generate and publish this critical pharmacokinetic information.

ZK118182 Isopropyl Ester: A Technical Safety and Toxicity Profile for Drug Development Professionals

An In-depth Guide for Researchers and Scientists

Disclaimer: This document summarizes the publicly available information on ZK118182 Isopropyl ester. Notably, a comprehensive, publicly accessible safety and toxicity profile for this specific compound is not available in the scientific literature or patent databases. Therefore, this guide also provides a contextual overview based on its classification as a prostaglandin DP receptor agonist and general principles of preclinical toxicology for ophthalmic drugs.

Introduction

This compound is a synthetic analog of prostaglandin and is characterized as a potent DP receptor agonist.[1] It is the isopropyl ester prodrug of ZK118182, designed to enhance corneal absorption for the potential treatment of glaucoma by lowering intraocular pressure (IOP). Prostaglandin analogs are a first-line therapy for glaucoma due to their efficacy in reducing IOP, convenient once-daily dosing, and generally favorable side-effect profile.[2] This document aims to provide a detailed, albeit constrained by available data, technical guide on the safety and toxicity profile of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 154927-31-8 | PubChem[3] |

| Molecular Formula | C23H37ClO5 | PubChem[3] |

| Molecular Weight | 429.0 g/mol | PubChem[3] |

| IUPAC Name | propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | PubChem[3] |

| Appearance | Not specified (likely an oil or solution) | N/A |

| Solubility | Soluble in DMF, DMSO, and Ethanol | Cayman Chemical[1] |

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is hydrolyzed in the eye to its active form, ZK118182, which then acts as a selective agonist for the prostaglandin D2 (DP) receptor. The DP receptor is a G-protein coupled receptor (GPCR). Activation of the DP1 receptor subtype, which is coupled to a Gs alpha subunit, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade is believed to contribute to the lowering of intraocular pressure.

DP1 Receptor Signaling Pathway

Pharmacokinetics

Specific pharmacokinetic data for this compound is not publicly available. As a prodrug, it is designed for enhanced corneal penetration, after which it is expected to be rapidly hydrolyzed to the active compound ZK118182. The systemic exposure is anticipated to be low, which is a common characteristic of topically administered ophthalmic drugs.

Toxicology Profile

No specific toxicology studies on this compound were identified in the public domain. The following sections outline the expected toxicological evaluation for a compound of this class and summarize the known side effects of other prostaglandin analogs used in glaucoma treatment.

Acute, Subchronic, and Chronic Toxicity

Quantitative data from acute, subchronic, and chronic toxicity studies for this compound are not available. A standard preclinical toxicology program for an ophthalmic drug would typically involve the studies outlined in Table 2.

| Study Type | Typical Species | Route of Administration | Key Endpoints |

| Acute Toxicity | Rodent (e.g., Rat), Non-rodent (e.g., Rabbit) | Topical (ocular), Systemic (e.g., intravenous) | Mortality, clinical signs, gross pathology |

| Subchronic Toxicity | Non-rodent (e.g., Rabbit, Dog) | Topical (ocular) | Ocular examinations, clinical pathology, histopathology (ocular and systemic) |

| Chronic Toxicity | Non-rodent (e.g., Rabbit, Dog) | Topical (ocular) | Long-term ocular and systemic effects, carcinogenicity assessment |

Genotoxicity

No genotoxicity data for this compound is publicly available. Standard in vitro genotoxicity tests for a new molecular entity would include:

-

Ames test (bacterial reverse mutation assay): To assess for point mutations.

-

In vitro mammalian cell gene mutation assay: (e.g., mouse lymphoma assay) to detect gene mutations.

-

In vitro chromosomal aberration test or micronucleus test: To evaluate for chromosomal damage.

Carcinogenicity

Carcinogenicity data for this compound is not available. Long-term animal studies would be required to assess the carcinogenic potential.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity data for this compound is not available.

Known Side Effects of Prostaglandin Analogs for Glaucoma

While specific data for this compound is lacking, the class of prostaglandin analogs is associated with a range of ocular side effects. These are generally considered mild to moderate and are often of cosmetic significance.[6][7]

Common Ocular Side Effects:

-

Conjunctival hyperemia (redness of the eye)[7]

-

Changes in eyelash length, thickness, and pigmentation[8][9]

-

Eyelid skin hyperpigmentation[8]

Less Common Ocular Side Effects:

-

Ocular irritation and stinging upon instillation[6]

-

Foreign body sensation[9]

-

Cystoid macular edema[7]

-

Anterior uveitis[10]

Systemic side effects from topical prostaglandin analogs are rare due to low systemic absorption.[7][8]

Experimental Protocols (Hypothetical)

As no specific experimental protocols for this compound are published, this section provides a generalized workflow for a preclinical ocular toxicity study.

Preclinical Ocular Toxicity Workflow

Generalized Protocol for a 28-Day Ocular Toxicity Study in Rabbits

-

Test System: New Zealand White rabbits.

-

Groups: A control group (vehicle), and at least three dose groups of this compound.

-

Administration: Daily topical instillation into one eye. The contralateral eye serves as a control.

-

In-life Evaluations:

-

Daily clinical observations.

-

Weekly body weight measurements.

-

Ocular examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy) at baseline and weekly.

-

Intraocular pressure measurements at baseline and weekly.

-

-

Terminal Procedures:

-

Blood collection for clinical pathology.

-

Euthanasia and comprehensive gross necropsy.

-

Collection of eyes and other relevant tissues for histopathological examination.

-

Conclusion

This compound is a prostaglandin DP receptor agonist with potential as a therapeutic agent for glaucoma. However, there is a significant lack of publicly available data regarding its safety and toxicity profile. While the broader class of prostaglandin analogs has a well-established safety record in clinical use, with primarily localized and cosmetic ocular side effects, the specific toxicological properties of this compound remain uncharacterized in the public domain. Drug development professionals should proceed with the understanding that a comprehensive preclinical safety evaluation, following standard regulatory guidelines for ophthalmic drugs, would be necessary to establish a complete safety profile for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin receptor agonists as antiglaucoma agents (a patent review 2013 - 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C23H37ClO5 | CID 91886155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 5. Potent activity of prostaglandin J2 on prostanoid DP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaucoma Medications And Their Side Effects [glaucoma.org]

- 7. tandfonline.com [tandfonline.com]

- 8. dovepress.com [dovepress.com]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. Side effects associated with prostaglandin analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Glaucoma Model Using ZK118182 Isopropyl Ester in Rabbits

Disclaimer: The following application notes and protocols are provided for informational purposes only. The use of ZK118182 Isopropyl Ester to induce a chronic glaucoma model in rabbits is not a widely documented or established method. Prostaglandin analogs like ZK118182 are typically used to lower intraocular pressure (IOP). The information presented here is based on the limited available data and general principles of ocular hypertension models in rabbits. Researchers should proceed with caution and consider established methods for glaucoma induction.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure (IOP).[1] Animal models are crucial for understanding the pathophysiology of glaucoma and for the development of new therapeutic strategies.[2][3][4][5] Rabbits are a commonly used species in ophthalmic research due to the anatomical similarities of their eyes to human eyes, their size which facilitates surgical and clinical examinations, and their cost-effectiveness.[1]

This compound is a potent prostaglandin DP-receptor agonist.[6] As a prodrug, it is designed to enhance corneal absorption, after which it is converted to its active form, ZK118182.[6] While prostaglandin analogs are clinically used to reduce IOP, this document outlines a potential, though not established, approach to investigate its effects in an in vivo rabbit model that could be adapted for glaucoma research. The primary IOP-lowering effect of a 0.03 µg dose has been noted to reduce IOP in rabbits by 20% two hours after administration.[6] Chronic administration and higher doses, however, might lead to complex signaling pathway interactions within the trabecular meshwork, potentially altering aqueous humor dynamics in a manner that could, hypothetically, lead to sustained IOP changes.

Materials and Reagents

-

This compound solution (formulated in a sterile ophthalmic vehicle)

-

Healthy, adult New Zealand White rabbits (2.5-3.5 kg)

-

Tonometer (e.g., Tono-Pen, rebound tonometer)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

Slit-lamp biomicroscope

-

Apparatus for electroretinography (ERG) and visual evoked potentials (VEP)

-

Reagents for histology and immunohistochemistry (e.g., formalin, paraffin, antibodies for RGC markers like Brn3a)

-

Anesthetics for terminal procedures (e.g., pentobarbital)

Experimental Protocols

Animal Handling and Baseline Measurements

-

Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.

-

Baseline IOP: Measure the baseline IOP of both eyes for 3 consecutive days prior to treatment. Measurements should be taken at the same time each day to account for diurnal variations. Anesthetize the cornea with a drop of topical anesthetic before each measurement.

-

Baseline Retinal Function: Perform baseline ERG and VEP recordings to assess the initial functional status of the retina and optic nerve pathway.

-

Ocular Examination: Conduct a thorough slit-lamp examination to ensure the absence of any pre-existing ocular abnormalities.

Induction of Ocular Hypertension (Hypothetical Protocol)

Note: This is a hypothetical protocol as this compound is not a standard agent for inducing glaucoma. The doses and frequency are suggested starting points for investigation and may need significant optimization.

-

Topical Administration: Administer one drop (approximately 30-50 µL) of this compound solution to one eye of each rabbit. The contralateral eye will receive the vehicle solution and serve as a control.

-

Dosing Regimen:

-

Initial Phase (Dose-finding): Start with a low dose (e.g., 0.01%) administered once daily. Monitor IOP every 2 hours for the first 8 hours post-administration and then daily for one week to observe the acute effects.

-

Chronic Phase: Based on the initial findings, a higher concentration (e.g., 0.1% or higher) and/or increased frequency (e.g., twice daily) may be required to potentially induce a sustained elevation in IOP. The goal is to overwhelm the homeostatic mechanisms that regulate aqueous humor outflow.

-

-

Monitoring:

-

IOP: Measure IOP twice weekly for the duration of the study.

-

Ocular Health: Perform weekly slit-lamp examinations to check for signs of inflammation (e.g., conjunctival hyperemia, aqueous flare) or other adverse effects.

-

Retinal Function: Repeat ERG and VEP measurements at 4, 8, and 12 weeks to monitor for functional decline.

-

Histopathological Analysis

-

Euthanasia and Tissue Collection: At the end of the experimental period (e.g., 12 weeks), euthanize the rabbits with an overdose of anesthetic. Enucleate the eyes immediately.

-

Fixation and Processing: Fix the globes in 10% neutral buffered formalin for at least 24 hours. Process the tissues for paraffin embedding.

-

Sectioning and Staining: Cut 5 µm sections of the optic nerve head and retina. Stain with Hematoxylin and Eosin (H&E) to assess the overall morphology.

-

Retinal Ganglion Cell Quantification: Perform immunohistochemistry on retinal sections using an antibody against an RGC-specific marker (e.g., Brn3a). Count the number of surviving RGCs in standardized retinal areas to compare between the treated and control eyes.

Data Presentation

Table 1: Intraocular Pressure (IOP) Measurements (mmHg)

| Time Point | Control Eye (Mean ± SD) | ZK118182 Treated Eye (Mean ± SD) |

| Baseline | ||

| Week 1 | ||

| Week 2 | ||

| Week 4 | ||

| Week 8 | ||

| Week 12 |

Table 2: Retinal Ganglion Cell (RGC) Density (cells/mm²)

| Group | RGC Density (Mean ± SD) |

| Control Eye | |

| ZK118182 Treated Eye |

Table 3: Electroretinography (ERG) a- and b-wave Amplitudes (µV)

| Time Point | Control Eye (a-wave ± SD) | ZK118182 Treated Eye (a-wave ± SD) | Control Eye (b-wave ± SD) | ZK118182 Treated Eye (b-wave ± SD) |

| Baseline | ||||

| Week 4 | ||||

| Week 8 | ||||

| Week 12 |

Visualizations

Signaling Pathways

The mechanism by which a prostaglandin agonist might induce chronic ocular hypertension is counterintuitive but could theoretically involve receptor desensitization, downregulation, or activation of alternative signaling cascades that ultimately increase outflow resistance in the trabecular meshwork.

Caption: Hypothetical signaling cascade for ZK118182-induced ocular hypertension.

Experimental Workflow

Caption: Experimental workflow for the in vivo rabbit glaucoma model study.

Conclusion

The development of a reliable and reproducible animal model of glaucoma is essential for advancing our understanding of the disease and for testing novel therapeutic interventions. While the use of this compound to induce a chronic glaucoma model in rabbits is not a conventional approach, the protocols and methodologies outlined in these application notes provide a framework for investigating its potential effects on IOP and retinal health. Careful dose-finding studies and long-term monitoring are critical to determine if this compound can be used to establish a consistent model of ocular hypertension and subsequent glaucomatous neuropathy. Researchers are encouraged to consult the literature for established glaucoma models in rabbits for comparison and validation.

References

- 1. Biological Properties of Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of experimental chronic intraocular hypertension in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rabbit model of age-dependant ocular hypertensive response to topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and characterization of a chronic high intraocular pressure model in New Zealand white rabbits for glaucoma research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to Induce Chronic Ocular Hypertension: Reliable Rodent Models as a Platform for Cell Transplantation and Other Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histopathology of rabbit eyes with silicone-fluorosilicone copolymer oil as six months internal retinal tamponade - PubMed [pubmed.ncbi.nlm.nih.gov]

Topical Ocular Delivery of ZK118182 Isopropyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK118182 isopropyl ester is a potent and selective prostaglandin DP receptor agonist. It is a prodrug formulation of the active compound ZK118182, designed to enhance corneal absorption for the topical treatment of glaucoma. Elevated intraocular pressure (IOP) is a major risk factor for the progression of glaucoma, and this compound has demonstrated significant efficacy in reducing IOP in preclinical models. These application notes provide an overview of the formulation, mechanism of action, and protocols for the preclinical evaluation of this compound.

Quantitative Data Summary

The ocular hypotensive efficacy of this compound has been evaluated in normotensive rabbits and monkeys. A single topical application of a 0.03 µg dose of this compound resulted in a significant reduction in intraocular pressure.

| Animal Model | Dose (µg) | IOP Reduction (%) | Time Post-Dosing (hours) |

| Monkey | 0.03 | 46% | 2 |

| Rabbit | 0.03 | 20% | 2 |

Note: This data is derived from preclinical studies and may not be directly transferable to human subjects.

Mechanism of Action

ZK118182 is a prostaglandin analog that acts as a potent agonist at the prostaglandin DP receptor. The isopropyl ester prodrug formulation enhances its penetration across the cornea. Once inside the eye, the ester is hydrolyzed to the active free acid, ZK118182.

The proposed signaling pathway for ZK118182-induced reduction in intraocular pressure is as follows:

Caption: Signaling pathway of this compound.

Experimental Protocols

Formulation Protocol (Representative Example)

This protocol describes a general method for preparing a topical ophthalmic solution of this compound. The exact vehicle composition may require optimization for stability and bioavailability.

Materials:

-

This compound

-

Vehicle (e.g., a sterile, buffered aqueous solution containing a solubilizing agent like polysorbate 80 and a viscosity-enhancing agent like hydroxypropyl methylcellulose)

-

Sterile containers

-

Calibrated micropipettes

-

Vortex mixer

-

pH meter

Procedure:

-

Prepare the sterile, buffered vehicle and adjust the pH to a physiologically acceptable range (e.g., 6.8-7.4).

-

Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 0.001% solution, weigh 1 mg of the compound for 100 mL of vehicle).

-

In a sterile container, add a small amount of the vehicle to the weighed this compound.

-

Vortex the mixture until the compound is fully dissolved. A solubilizing agent in the vehicle will aid this process.

-

Gradually add the remaining vehicle to the dissolved compound to reach the final volume.

-

Mix the final solution thoroughly by gentle inversion.

-

Confirm the final pH of the formulation.

-

Store the formulation in sterile, light-protected containers at the recommended temperature to ensure stability.

Application Notes and Protocols for ZK118182 Isopropyl Ester in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZK118182 Isopropyl Ester in preclinical animal studies, with a focus on its application in glaucoma research. The protocols outlined below are synthesized from available data and best practices for ophthalmic drug testing in animal models.

Introduction

This compound is the isopropyl ester prodrug of ZK118182, a potent and selective prostaglandin D2 (PGD2) receptor agonist, specifically targeting the DP receptor. The esterification enhances its corneal penetration, after which it is hydrolyzed to the active acid form, ZK118182. Activation of the DP receptor, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the context of ophthalmology, this signaling cascade is associated with a reduction in intraocular pressure (IOP), making this compound a compound of interest for the development of anti-glaucoma therapeutics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its active form, ZK118182, from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage (per eye) | Administration Route | IOP Reduction | Time Point |

| Monkey | 0.03 µg | Topical | 46% | 2 hours post-dose |

| Rabbit | 0.03 µg | Topical | 20% | 2 hours post-dose |

Table 2: In Vitro Activity of ZK118182 (Active Form)

| Assay | Cell Line/Tissue | Parameter | Value |

| DP Receptor Binding | Not Specified | Ki | 74 nM |

| Adenylyl Cyclase Activation | Embryonic Bovine Tracheal (EBTr) Cells | EC50 | 16 ± 4 nM |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells | IC50 | 0.02 µM |

Table 3: Solubility of this compound

| Solvent | Concentration |

| Dimethylformamide (DMF) | ~3 mg/mL |

| Dimethyl sulfoxide (DMSO) | ~2 mg/mL |

| Ethanol | ~12.5 mg/mL |

| Ethanol:PBS (pH 7.2) (1:10) | ~0.1 mg/mL |

| Methyl Acetate | Solution |

Signaling Pathway

ZK118182 acts as an agonist at the prostaglandin D2 (DP) receptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration is the primary second messenger in this signaling cascade, leading to the physiological effects associated with DP receptor activation, such as the reduction of intraocular pressure.

Application Notes and Protocols for Tonometry Measurement of Intraocular Pressure (IOP) Following Administration of ZK118182 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for measuring intraocular pressure (IOP) after the topical administration of ZK118182 Isopropyl ester, a potent prostaglandin DP receptor agonist. The protocols are designed for preclinical studies in relevant animal models, such as rabbits and non-human primates.

Introduction

This compound is a prodrug of the potent and selective prostaglandin D2 (DP) receptor agonist, ZK118182.[1][2] The isopropyl ester formulation is designed to enhance corneal absorption, leading to a more potent IOP-lowering effect compared to the free acid.[1] Prostaglandin analogs are a first-line treatment for glaucoma, primarily acting by increasing aqueous humor outflow.[3][4] ZK118182 has demonstrated significant IOP reduction in preclinical models, making it a compound of interest for glaucoma research.[2] Accurate and consistent IOP measurement is critical for evaluating the efficacy of such compounds.

Mechanism of Action: DP Receptor Signaling Pathway

ZK118182 acts as a selective agonist at the prostaglandin DP1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the DP1 receptor is primarily coupled to the Gs alpha subunit (Gαs) of the G-protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in the ciliary body and trabecular meshwork are thought to contribute to the reduction of IOP by increasing aqueous humor outflow.[1]

DP1 Receptor Signaling Pathway

Quantitative Data

The following table summarizes the reported IOP-lowering efficacy of this compound in preclinical models.

| Animal Model | Dose (µg) | Time Point Post-Dose | IOP Reduction (%) |

| Monkey | 0.03 | 2 hours | 46% |

| Rabbit | 0.03 | 2 hours | 20% |

Data sourced from Cayman Chemical product information.[1]

Experimental Protocol: Tonometry in Non-Human Primates

This protocol is based on methodologies used for evaluating prostaglandin analogs in ocular hypertensive cynomolgus monkeys and is recommended for assessing the IOP-lowering effects of this compound.[2]

1. Animal Model

-

Species: Cynomolgus monkeys (Macaca fascicularis).

-

Condition: Laser-induced unilateral ocular hypertension. A stable, elevated IOP in one eye allows the contralateral eye to serve as a normotensive control.

-

Acclimation: Animals should be acclimated to the experimental procedures, including restraint and tonometry, to minimize stress-induced IOP fluctuations.

2. Materials and Reagents

-

This compound solution (formulated in a sterile vehicle, e.g., a buffered saline solution with a solubilizing agent like polysorbate 80).

-

Vehicle control solution (identical to the drug formulation without the active pharmaceutical ingredient).

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

-

Calibrated tonometer suitable for monkeys (e.g., pneumatonometer or a rebound tonometer like Tono-Pen® or Icare® TONOVET).

-

Micropipette for accurate dosing.

3. Experimental Procedure

-

Baseline IOP Measurement:

-

Anesthetize the monkeys (e.g., with intramuscular ketamine) to ensure accurate and safe IOP measurements.

-

Instill one drop of topical anesthetic into each eye.

-

Measure the baseline IOP in both the hypertensive and normotensive eyes. It is recommended to take at least three independent readings and average them for each eye.

-

-

Drug Administration:

-

Topically administer a precise volume (e.g., 25-30 µL) of the this compound solution to the cul-de-sac of the hypertensive eye.

-

Administer an equal volume of the vehicle control to the contralateral (normotensive) eye.

-

The dosing schedule can be single or multiple (e.g., twice daily) depending on the study design.

-

-

Post-Dose IOP Measurements:

-

Measure IOP at predetermined time points after drug administration. A typical schedule for a single-dose study would be at 1, 2, 4, 6, 8, and 24 hours post-dose.

-

For multiple-dose studies, IOP should be measured before the morning dose and at peak effect times.

-

4. Data Analysis

-

Calculate the change in IOP from baseline for each time point in both the treated and control eyes.

-

Express the IOP reduction as a percentage of the baseline IOP.

-

Compare the IOP changes in the drug-treated eye to the vehicle-treated eye using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Protocol: Tonometry in Rabbits

This protocol outlines the procedure for IOP measurement in rabbits, another common model for ophthalmic drug research.

1. Animal Model

-

Species: New Zealand White or Dutch Belted rabbits.

-

Condition: Normotensive or a model of induced ocular hypertension.

-

Acclimation: Rabbits should be accustomed to handling and the tonometry procedure to minimize stress.

2. Materials and Reagents

-

Same as for the non-human primate protocol, with the tonometer being specifically calibrated for rabbit eyes (e.g., Icare® TONOVET).

3. Experimental Procedure

-

Baseline IOP Measurement:

-

Gently restrain the rabbit. Topical anesthesia is typically sufficient for IOP measurement in conscious rabbits.

-

Instill one drop of topical anesthetic into each eye.

-

Measure the baseline IOP in both eyes, taking the average of at least three readings per eye.

-

-

Drug Administration:

-

Topically administer a precise volume (e.g., 25-50 µL) of the this compound solution to one eye.

-

Administer the vehicle control to the contralateral eye.

-

-

Post-Dose IOP Measurements:

-

Measure IOP at selected time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

-

4. Data Analysis

-

Similar to the non-human primate protocol, analyze the change in IOP from baseline and compare the effects of the drug to the vehicle control.

Experimental Workflow Diagram

Tonometry Experimental Workflow

Important Considerations for Tonometry with Prostaglandin Analogs

-

Corneal Biomechanics: Prostaglandin analogs can alter the biomechanical properties of the cornea, including corneal hysteresis and resistance factor.[2][5] This may lead to an underestimation of IOP, particularly with applanation tonometry.[2] Rebound tonometry may be less affected by these changes. It is crucial to be aware of this potential confounding factor when interpreting results.

-

Tonometer Calibration: Ensure that the tonometer is properly calibrated for the specific animal model being used.

-

Consistency: Maintain consistency in all aspects of the procedure, including animal handling, anesthesia, time of day for measurements, and the technique of the operator, to minimize variability in the data.

-

Circadian Rhythm: IOP exhibits a natural diurnal fluctuation.[6] All measurements should be taken at consistent times of the day to account for this.

By following these detailed protocols and considerations, researchers can obtain reliable and reproducible data on the IOP-lowering effects of this compound, contributing to the development of new therapies for glaucoma.

References

- 1. Molecular pharmacology of the DP/EP2 class prostaglandin AL-6598 and quantitative autoradiographic visualization of DP and EP2 receptor sites in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Oxa-15-cyclohexyl prostaglandin DP receptor agonists as topical antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on the mechanism of action of topical prostaglandins for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Stability, Bioavailability, and Hypersensitivity of the Omega-3 Derived Anti-Leukemic Prostaglandin: Δ12-Prostaglandin J3 | PLOS One [journals.plos.org]

- 6. Quantitative autoradiographic visualization and pharmacology of FP-prostaglandin receptors in human eyes using the novel phosphor-imaging technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays: DP Receptor Activation by ZK118182 Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction